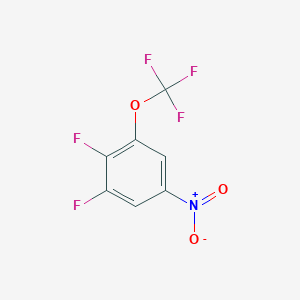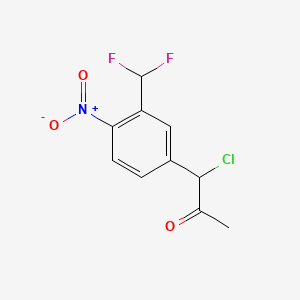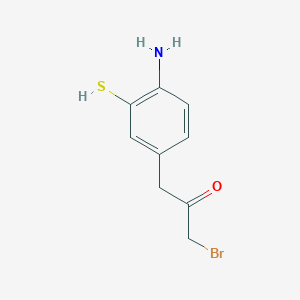
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-3-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s amino and mercapto groups make it a useful building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its amino and mercapto groups. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, which may account for its observed biological activities .
Comparación Con Compuestos Similares
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:
4-Amino-3-mercapto-1,2,4-triazole: Known for its antifungal and anticancer activities.
4-Amino-3-mercapto-1,2,4-triazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Amino-3-mercapto-1,2,4-thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its bromopropanone moiety, which provides additional reactivity and potential for further functionalization .
Propiedades
Fórmula molecular |
C9H10BrNOS |
|---|---|
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
1-(4-amino-3-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2 |
Clave InChI |
XROWFVSEHURCCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CBr)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



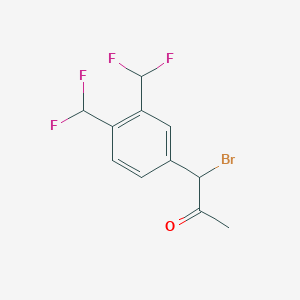
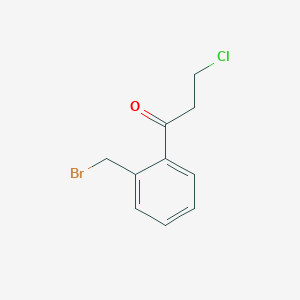
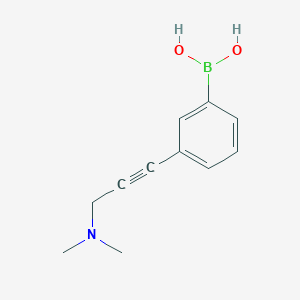
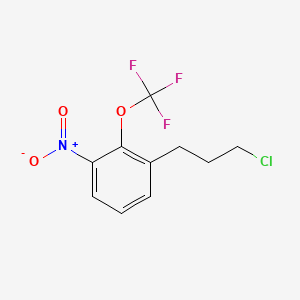
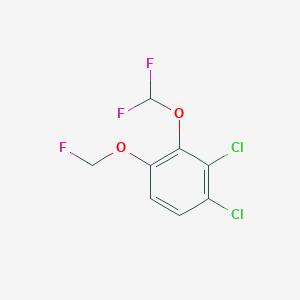

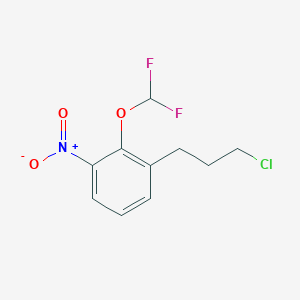
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)


